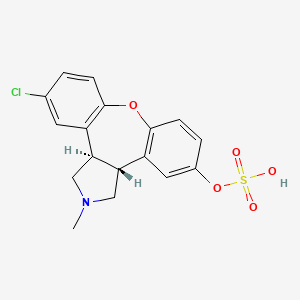

![molecular formula C₁₅H₁₈D₁₀N₂O₂ B1146149 [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester CAS No. 718613-18-4](/img/no-structure.png)

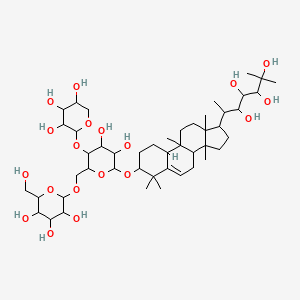

[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1,4’-Bipiperidine]-1’-carbonyl-d10-1’-carboxylic Acid tert-Butyl Ester” is a complex organic compound. The “tert-Butyl Ester” part suggests that it’s a derivative of a carboxylic acid where the hydrogen of the carboxylic group (-COOH) is replaced by a tert-butyl group . Tert-butyl esters are known to be extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Synthesis Analysis

The synthesis of tert-butyl esters often proceeds from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

Tert-butyl esters are known to react with various nucleophiles and electrophiles . They can also undergo deprotection reactions, often mediated by aqueous phosphoric acid . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Safety And Hazards

Tert-butyl esters are considered hazardous by the OSHA Hazard Communication Standard . They are flammable liquids and may cause respiratory irritation and drowsiness or dizziness . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling these compounds .

Direcciones Futuras

The synthesis and application of tert-butyl esters continue to be an active area of research. New methods for their synthesis are being developed, with a focus on improving safety, yield, and the range of tolerable substrates . They are extensively employed in peptide chemical synthesis, suggesting potential future directions in this field .

Propiedades

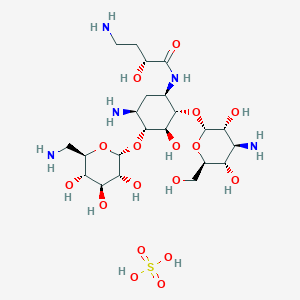

| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester involves the reaction of 1,4'-Bipiperidine with tert-butyl chloroformate and deuterated acetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "1,4'-Bipiperidine", "tert-butyl chloroformate", "deuterated acetic acid", "base" ], "Reaction": [ "Step 1: Dissolve 1,4'-Bipiperidine in deuterated acetic acid.", "Step 2: Add tert-butyl chloroformate to the reaction mixture and stir for several hours.", "Step 3: Add a base to the reaction mixture to neutralize the acid formed during the reaction.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |

Número CAS |

718613-18-4 |

Nombre del producto |

[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester |

Fórmula molecular |

C₁₅H₁₈D₁₀N₂O₂ |

Peso molecular |

278.46 |

Sinónimos |

[1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10]-1’-carboxylic Acid 1,1-Dimethylethyl Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

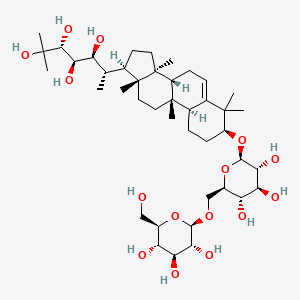

![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)

![(6,6-Dimethyl-5,6-Dihydroimidazo[2,1-B][1,3]thiazol-3-Yl)methyl N,N'-Dicyclohexylimidothiocarbamate](/img/structure/B1146086.png)